Cas no 149690-12-0 ((2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride)

(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride is a chiral synthetic intermediate with potential applications in pharmaceutical research and development. The compound features a biphenyl moiety and a stereospecific amino acid ester structure, which may contribute to its utility in designing bioactive molecules. Its hydrochloride salt form enhances stability and solubility, facilitating handling in synthetic workflows. The defined stereochemistry at the 2R and 4S positions ensures precise control over molecular interactions, making it valuable for studies requiring enantioselectivity. This intermediate is particularly relevant in medicinal chemistry for exploring structure-activity relationships in drug candidates targeting receptors or enzymes where stereochemistry plays a critical role.
(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride structure
149690-12-0 structure
Product Name:(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride
CAS No:149690-12-0
MF:C20H26ClNO2
MW:347.87894487381
MDL:MFCD27955983
CID:2083585
PubChem ID:25017086
Update Time:2025-06-12

(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride
    • (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride
    • (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate
    • LCZ696 Intermediate2
    • sacubitril
    • Valsartan
    • AHU09
    • LCZ698
    • LCZ-696 Impurity 34
    • acubitril Impurity 9 HCl
    • (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate HCl
    • (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride (1:1)
    • (2R,4S)-ethyl 4-amino-5-(biphenyl-4-yl)-2-methylpentanoate hydrochloride
    • AHU-377; (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride
    • MYJTZLYRAWUSLB-WSCVZUBPSA-N
    • ZFA69012
    • (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpenta noic acid ethyl ester hydrochloride
    • SCHEMBL597844
    • CS-13047
    • ethyl (2R,4S)-4-amino-5-{[1,1'-biphenyl]-4-yl}-2-methylpentanoate hydrochloride
    • (2r,4s)-4-amino-5-biphenyl-4-yl-2-methyl-pentanoic acid ethyl ester hydrochloride salt
    • CS-0009332
    • AC-28985
    • (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid ethyl ester hydrochloride
    • ethyl (2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride
    • (2R,4S)-4-amino-5-biphenyl-4-yl-2-methyl-pentanoic acid ethyl ester hydrochloride
    • (2R,4S)-ethyl5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoatehydrochloride
    • (2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate HCl salt
    • (2r,4s)-ethyl 4-amino-5-(biphenyl-4-yl)-2-methylpentanoate hydrochloride salt
    • AKOS027324882
    • EN300-19310134
    • 149690-12-0
    • MFCD27955986
    • C20H26ClNO2
    • (aR,?S)-?-Amino-a-methyl-[1,1'-biphenyl]-4-pentanoic Acid Ethyl Ester Hydrochloride; [S-(R*,S*)]-?-Amino-a-methyl-[1,1'-biphenyl]-4-pentanoic Acid Ethyl Ester Hydrochloride; Ethyl (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoate Hydrochloride
    • (2R,4S)-Ethyl-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride
    • 4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride, (2R,4S)-
    • 2CGP595S2W
    • 695-675-7
    • [1,1'-Biphenyl]-4-pentanoic acid, gamma-amino-alpha-methyl-, ethyl ester, hydrochloride, (alphaR,gammaS)-
    • (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride
    • MDL: MFCD27955983
    • Inchi: 1S/C20H25NO2.ClH/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14,21H2,1-2H3;1H/t15-,19+;/m1./s1
    • InChI Key: MYJTZLYRAWUSLB-WSCVZUBPSA-N
    • SMILES: Cl.O(CC)C([C@H](C)C[C@@H](CC1C=CC(C2C=CC=CC=2)=CC=1)N)=O

Computed Properties

  • Exact Mass: 347.16500
  • Monoisotopic Mass: 347.1652068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 344
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32000
  • LogP: 5.31500

(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride Security Information

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Suzhou Senfeida Chemical Co., Ltd
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(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride Related Literature

Additional information on (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride

Introduction to (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride and Its Significance in Modern Chemical Biology

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the domain of (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride (CAS No. 149690-12-0). This compound, characterized by its intricate stereochemistry and structural motifs, has garnered significant attention in recent years due to its potential applications in drug discovery and molecular pharmacology. The (2R,4S)-configuration of the molecule is particularly noteworthy, as it influences the compound's interactions with biological targets, thereby impacting its pharmacological properties.

The biphenyl-4-yl moiety embedded within the molecular framework of this compound introduces a unique aromatic system that can modulate binding affinity and selectivity. This feature is particularly relevant in the context of designing small-molecule inhibitors targeting specific enzymatic or receptor pathways. Recent studies have highlighted the importance of such structural elements in enhancing drug-like properties, including solubility, metabolic stability, and binding affinity. The ethyl ester hydrochloride salt form further enhances the compound's solubility and bioavailability, making it a promising candidate for further pharmacological exploration.

In the realm of chemical biology, this compound serves as a valuable scaffold for developing novel therapeutic agents. Its structural complexity allows for modifications that can fine-tune its pharmacological profile, making it adaptable for various therapeutic applications. For instance, modifications at the 4-amino position can alter the compound's ability to interact with biological targets, potentially leading to the development of more effective drugs with improved side-effect profiles.

Recent advancements in computational chemistry and structure-based drug design have facilitated a deeper understanding of how structural features influence biological activity. The (2R,4S)-configuration and the presence of the biphenyl-4-yl group are key determinants of the compound's interaction with biological targets. These insights have been instrumental in guiding synthetic strategies aimed at optimizing lead compounds for clinical development. By leveraging computational tools, researchers can predict and validate potential binding interactions, thereby accelerating the drug discovery process.

The significance of this compound extends beyond its immediate applications in drug development. It also serves as a model system for studying stereoelectronic effects and their impact on molecular recognition. Such studies are crucial for understanding how subtle changes in molecular structure can influence biological activity, providing valuable insights for future drug design endeavors.

Moreover, the hydrochloride salt form of this compound enhances its stability under various storage conditions, making it a reliable reagent for both laboratory research and industrial applications. This stability is particularly important for long-term storage and transport, ensuring that the compound retains its integrity over time.

As research in chemical biology continues to evolve, compounds like (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride will continue to play a central role in advancing our understanding of disease mechanisms and developing novel therapeutic strategies. The combination of structural complexity, functional diversity, and pharmacological potential makes this compound a cornerstone in modern pharmaceutical research.

The integration of cutting-edge technologies such as high-throughput screening (HTS) and CRISPR-based genetic engineering has further amplified the utility of this compound in drug discovery. These technologies enable researchers to rapidly assess large libraries of compounds for their potential biological activity, thereby streamlining the identification of promising lead candidates. The (2R,4S)-configuration and other structural features make this compound an attractive candidate for HTS campaigns aimed at identifying new therapeutic agents.

In conclusion, (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, combined with its potential applications in drug development, make it a valuable asset in the quest to develop novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:149690-12-0)(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride
sfd20825
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:149690-12-0)(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride
A854857
Purity:99%/99%/99%
Quantity:10g/25g/100g
Price ($):237.0/400.0/1180.0
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